molecular formula C7H10O2 B155173 2-Acetylcyclopentanone CAS No. 1670-46-8

2-Acetylcyclopentanone

Cat. No. B155173
CAS RN: 1670-46-8
M. Wt: 126.15 g/mol
InChI Key: OSWDNIFICGLKEE-UHFFFAOYSA-N
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Patent
US05446157

Procedure details

A Knorr cyclization between ethyl a--aminoacetoacetate (prepared in situ) and a 3-alkyl-2,4-pentandione was selected for the preparation of ethyl alkylpyrrole-2 carboxylate derivatives 4b-f, i. Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate 4g was prepared from ethyl 3,5-dimethylpyrrole-2-carboxylate 4a in an alkylation with tert-butyl acetate. In a modification of a Knoevenagel condensation of ethyl N-(3-oxo-1-alkenyl)aminoacetates to ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j was obtained by a base catalyzed cyclization of an unisolated enamine 13 (Table IV), in turn obtained from a condensation between glycine ethyl ester and α-acetylcyclopentanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Two
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C(=O)C
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a base

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
Name
Type
product
Smiles
C(C)OC(CN)=O
Name
Type
product
Smiles
CC(=O)C1CCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05446157

Procedure details

A Knorr cyclization between ethyl a--aminoacetoacetate (prepared in situ) and a 3-alkyl-2,4-pentandione was selected for the preparation of ethyl alkylpyrrole-2 carboxylate derivatives 4b-f, i. Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate 4g was prepared from ethyl 3,5-dimethylpyrrole-2-carboxylate 4a in an alkylation with tert-butyl acetate. In a modification of a Knoevenagel condensation of ethyl N-(3-oxo-1-alkenyl)aminoacetates to ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j was obtained by a base catalyzed cyclization of an unisolated enamine 13 (Table IV), in turn obtained from a condensation between glycine ethyl ester and α-acetylcyclopentanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Two
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C(=O)C
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a base

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
Name
Type
product
Smiles
C(C)OC(CN)=O
Name
Type
product
Smiles
CC(=O)C1CCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05446157

Procedure details

A Knorr cyclization between ethyl a--aminoacetoacetate (prepared in situ) and a 3-alkyl-2,4-pentandione was selected for the preparation of ethyl alkylpyrrole-2 carboxylate derivatives 4b-f, i. Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate 4g was prepared from ethyl 3,5-dimethylpyrrole-2-carboxylate 4a in an alkylation with tert-butyl acetate. In a modification of a Knoevenagel condensation of ethyl N-(3-oxo-1-alkenyl)aminoacetates to ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j was obtained by a base catalyzed cyclization of an unisolated enamine 13 (Table IV), in turn obtained from a condensation between glycine ethyl ester and α-acetylcyclopentanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Two
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C(=O)C
Name
3-alkyl-2,4-pentandione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl alkylpyrrole-2 carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4b-f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl N-(3-oxo-1-alkenyl)aminoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a base

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
Name
Type
product
Smiles
C(C)OC(CN)=O
Name
Type
product
Smiles
CC(=O)C1CCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.